2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
Description
This compound belongs to the pyrrolo[3,4-c]pyridine-dione class, characterized by a bicyclic scaffold fused with two ketone groups. Key structural features include:
- Methyl group at position 2, enhancing steric stability.
- Phenyl group at position 4, providing aromatic π-stacking interactions.
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-methyl-3-methylsulfanyl-4-phenyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C15H14N2O2S/c1-17-14(19)10-8-11(18)16-13(12(10)15(17)20-2)9-6-4-3-5-7-9/h3-8,15H,1-2H3,(H,16,18) |
InChI Key |
XEOPJCPEAVNCIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(NC(=O)C=C2C1=O)C3=CC=CC=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences among analogues:
*Calculated based on formula C₁₈H₁₇N₂O₃S.
Key Observations :
- The 4-methoxyphenyl variant () introduces a polar methoxy group, improving solubility in polar solvents compared to the target compound’s phenyl group .
- The chloro-quinolinyl analogue () incorporates a heteroaromatic sidechain, likely enhancing binding to metalloenzymes or nucleic acids .
- Compound 4g () features a naphthoquinone core, enabling redox activity absent in the target compound .
Physicochemical Properties
- Lipophilicity: The methylthio group in the target compound increases logP compared to non-sulfur analogues. The 4-methoxyphenyl variant () balances lipophilicity with moderate polarity .
- Solubility: The naphthoquinone-containing 4g () is expected to have lower aqueous solubility due to its bulky aromatic system .
Biological Activity
2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a compound belonging to the pyrrolo[3,4-c]pyridine family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including analgesic and sedative properties, as well as its structure-activity relationships (SAR).
Analgesic and Sedative Properties
Recent studies have highlighted the analgesic and sedative effects of derivatives related to 2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione. In particular, research conducted on similar compounds demonstrated significant activity in pain relief models:
- Hot Plate Test : This test assesses the analgesic effect by measuring the latency to react to a thermal stimulus. Compounds derived from this class exhibited stronger analgesic effects compared to traditional analgesics like aspirin and morphine .
- Writhing Test : In this model, the compounds were shown to significantly reduce writhing induced by acetic acid in mice, indicating potent antinociceptive properties. Notably, some derivatives were more effective than aspirin and comparable to morphine .
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity has been a focal point of research. Variations in substituents on the pyrrolidine ring have been systematically studied to determine their impact on potency:
| Compound | Structure Modification | Analgesic Activity (Writhing Test) |
|---|---|---|
| 1A | Methyl at position 3 | High |
| 2A | Phenyl substitution | Moderate |
| 9 | Alkyl chain addition | Comparable to morphine |
| 11 | Sulfur substitution | High |
The findings suggest that specific modifications can enhance analgesic properties while minimizing toxicity .
Study on New Derivatives
A comprehensive study synthesized several new derivatives of pyrrolo[3,4-c]pyridine-1,6-dione and evaluated their pharmacological profiles. The results indicated that:
- Compound 9 showed a significant reduction in pain response in animal models.
- Compound 11 prolonged sleep duration induced by thiopental, suggesting sedative properties alongside analgesia.
These results underline the potential for developing new therapeutic agents based on this scaffold with dual action against pain and anxiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
